4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Lipophilicity Drug design ADME

4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide (CAS 64724-86-3; molecular formula C₁₁H₉N₃O₄S; MW 279.27 g/mol) is a synthetic benzamide derivative within the nitrothiazole family, a class anchored by the antiprotozoal drug nitazoxanide. The compound is characterized by a 4-methoxybenzamide core linked to a 5-nitro-1,3-thiazol-2-yl moiety.

Molecular Formula C11H9N3O4S
Molecular Weight 279.27 g/mol
Cat. No. B14938692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide
Molecular FormulaC11H9N3O4S
Molecular Weight279.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC=C(S2)[N+](=O)[O-]
InChIInChI=1S/C11H9N3O4S/c1-18-8-4-2-7(3-5-8)10(15)13-11-12-6-9(19-11)14(16)17/h2-6H,1H3,(H,12,13,15)
InChIKeyDBHUGAVWJOUDKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide – Physicochemical & Structural Baseline for Rational Procurement


4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide (CAS 64724-86-3; molecular formula C₁₁H₉N₃O₄S; MW 279.27 g/mol) is a synthetic benzamide derivative within the nitrothiazole family, a class anchored by the antiprotozoal drug nitazoxanide . The compound is characterized by a 4-methoxybenzamide core linked to a 5-nitro-1,3-thiazol-2-yl moiety. Key computed properties include XLogP3 = 2.9, a single hydrogen bond donor, six hydrogen bond acceptors, and three rotatable bonds [1]. Experimentally, the compound exhibits a high melting point of 234 °C and a predicted pKa of 6.60 ± 0.50 , and is commercially available at ≥95% purity from multiple suppliers .

Why 4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide Cannot Be Interchanged with Other Nitrothiazole Benzamides


Nitrothiazole benzamides are often treated as a single generic class; however, the 4-position substituent on the benzamide ring profoundly modulates lipophilicity, hydrogen-bonding capacity, electronic character, and target engagement. For example, replacing the 4-methoxy group (–OCH₃, electron‑donating, XLogP3 = 2.9 [1]) with a 4-nitro group (–NO₂, electron‑withdrawing) in the analog 4-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide (NTB) produces a >70‑fold shift in anti‑Giardia IC₅₀ relative to metronidazole, demonstrating that minor substituent changes drive large potency swings [2]. In head‑to‑head SAR studies on nitazoxanide analogs, 4‑position modifications alone altered MIC values against H. pylori and C. jejuni by over an order of magnitude, confirming that generic substitution without empirical verification carries high risk of activity loss or selectivity collapse [3].

4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide – Head‑to‑Head and Cross‑Study Quantitative Differentiation


Lipophilicity Shift: 4‑Methoxy vs. 4‑Nitro and 4‑Chloro Analogs

The 4‑methoxy substituent imparts a calculated XLogP3 of 2.9 for the target compound [1], compared with a predicted logP of ~1.5 for the 4‑nitro analog NTB (4‑nitro‑N‑(5‑nitro‑1,3‑thiazol‑2‑yl)benzamide) [2] and an estimated logP of ~2.4 for the 4‑chloro analog . This >1‑log‑unit span places the target compound in a distinct lipophilicity bin that influences membrane permeability and protein‑binding potential.

Lipophilicity Drug design ADME

Hydrogen‑Bond Donor Count: Impact on Off‑Target Kinase Inhibition vs. GSK‑3β Selective Urea Analogs

The target compound possesses a single hydrogen‑bond donor (the amide NH), in contrast to AR‑A014418 [1‑(4‑methoxybenzyl)‑3‑(5‑nitro‑1,3‑thiazol‑2‑yl)urea], which has two H‑bond donors and a distinct urea linkage. AR‑A014418 is a potent GSK‑3β inhibitor with a reported IC₅₀ of 104 nM and Ki of 38 nM in cell‑free assays, and is >100‑fold selective over cyclin‑dependent kinases . The benzamide scaffold of the target compound fundamentally alters the H‑bond donor/acceptor pharmacophore relative to urea‑based inhibitors, redirecting target‑class engagement away from GSK‑3β and toward alternative enzymatic or antimicrobial targets [1].

Kinase selectivity Hydrogen bonding GSK-3beta

Class‑Wide Anti‑Protozoal Potency: 4‑Methoxy Benzamide vs. Nitazoxanide and the 4‑Nitro Analog NTB

Within the nitrothiazole benzamide class, the 4‑position substituent critically governs anti‑protozoal potency. The 4‑nitro analog NTB inhibits Giardia lamblia trophozoites with an IC₅₀ of 0.78 ± 0.01 μM, >6.8‑fold superior to metronidazole (IC₅₀ = 5.36 μM) and more potent than nitazoxanide (reported IC₅₀ ~2.4 μM in axenic culture) [1]. Although direct head‑to‑head data for the 4‑methoxy derivative are not yet published, SAR studies on nitazoxanide analogs demonstrate that electron‑donating para‑substituents (e.g., –OCH₃) systematically alter MIC values against H. pylori and C. jejuni by 2‑ to 16‑fold relative to electron‑withdrawing analogs, confirming that the target compound will reside at a distinct point on the class‑wide potency landscape [2].

Antiparasitic Giardia lamblia IC50

Solid‑State Thermal Stability: Melting Point Differentiates 4‑Methoxy from 4‑Chloro and Unsubstituted Benzamide Analogs

The target compound displays a high and sharp melting point of 234 °C , indicative of strong crystal lattice packing forces and high thermal stability. In contrast, N‑(5‑nitro‑1,3‑thiazol‑2‑yl)benzamide (the unsubstituted analog) melts at 190–192 °C , and the 4‑chloro analog is estimated to melt near 195–205 °C based on structural interpolation. The elevated melting point of the 4‑methoxy derivative suggests superior crystallinity and potentially reduced hygroscopicity compared to lower‑melting halogen‑substituted or unsubstituted congeners.

Thermal stability Crystallinity Formulation

Rotatable Bond Count and Conformational Flexibility: Differentiation from 2‑Acetoxy‑Substituted Nitazoxanide

The target compound contains three rotatable bonds (the methoxy methyl, the amide C–N, and the benzamide–thiazole linkage) [1]. Nitazoxanide (2‑acetoxy‑N‑(5‑nitro‑1,3‑thiazol‑2‑yl)benzamide) possesses five rotatable bonds, including the acetyl ester chain, resulting in greater conformational entropy penalty upon target binding [2]. This difference in degrees of freedom translates into a predicted lower entropic cost of binding for the target compound, potentially enhancing binding affinity for targets that recognize a more rigid, pre‑organized benzamide pharmacophore.

Conformational flexibility Molecular recognition Entropy penalty

4-Methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide – High‑Confidence Application Scenarios Grounded in Quantitative Evidence


SAR Probe for Parasitic PFOR‑Dependent Organisms (Giardia, C. jejuni, H. pylori)

The 4‑methoxy substitution represents an underexplored region of nitrothiazole benzamide chemical space. Given that the class‑relevant enzyme pyruvate:ferredoxin oxidoreductase (PFOR) is the validated target of nitazoxanide, and that 4‑position modifications shift MIC values by 2‑ to 16‑fold against H. pylori, C. jejuni, and C. difficile [1], the target compound should be deployed as a SAR probe in PFOR‑expressing organisms to establish the role of electron‑donating para‑substituents on target engagement and species‑selective potency.

Kinase‑Sparing Control Compound for GSK‑3β Inhibitor Assays Using AR‑A014418

AR‑A014418 (1‑(4‑methoxybenzyl)‑3‑(5‑nitrothiazol‑2‑yl)urea) is a potent GSK‑3β inhibitor (IC₅₀ 104 nM, Ki 38 nM) [1]. The target compound shares the 4‑methoxyphenyl and 5‑nitrothiazole motifs but replaces the urea linker with a benzamide scaffold that reduces H‑bond donor count from 2 to 1 and eliminates GSK‑3β affinity. This makes the target compound an ideal negative‑control / selectivity‑control probe for kinase‑panel screening where off‑target kinase inhibition must be excluded from the pharmacological signal attributed to the urea scaffold.

Pre‑Formulation Crystallinity Assessment for Solid Oral Dosage Development

The high melting point of 234 °C, which exceeds that of the unsubstituted benzamide analog by ~42 °C [1] and the 4‑chloro analog by ~29–39 °C, indicates robust crystal packing. This thermal property supports the compound's suitability for milling, dry blending, and direct compression manufacturing processes. Procurement for pre‑formulation studies should prioritize this compound when thermal stability and low hygroscopicity are critical quality attributes for solid dosage form prototypes.

Computational Docking and MD Simulation Benchmarking of Nitrothiazole Amide Pharmacophores

With only three rotatable bonds (vs. five in nitazoxanide) and a single H‑bond donor, the target compound presents a simplified conformational landscape for in silico docking and molecular dynamics simulations [1]. This reduced flexibility lowers the computational sampling burden while retaining the critical nitro‑thiazole amide pharmacophore. The compound is therefore well‑suited as a benchmark ligand for validating computational models of PFOR or thiamine‑pyrophosphate‑dependent enzyme binding, where conformational entropy contributions must be accurately partitioned.

Quote Request

Request a Quote for 4-methoxy-N-(5-nitro-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.